L-Leucine, N-(N-L-tyrosyl-D-seryl)-

Description

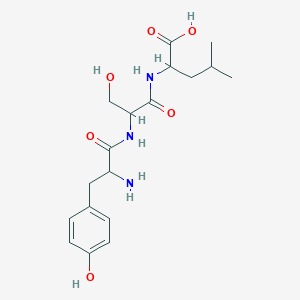

L-Leucine, N-(N-L-tyrosyl-D-seryl)- is a modified dipeptide derivative in which the L-leucine residue is acylated by a dipeptide composed of L-tyrosine and D-serine. This compound features a unique stereochemical configuration (D-serine) and aromatic tyrosine moiety, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O6/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGGXGKQSVEQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Terminal Protection

The tyrosine residue’s amino group is typically protected using tert-butoxycarbonyl (Boc) or 3-methyl-1-butyn-3-oxycarbonyl groups to prevent unwanted side reactions during coupling. For example, the US3769271A patent describes using N-(3-methyl-1-butyn-3-oxycarbonyl) (Mbc) for N-protection, which is stable under acidic conditions and removable via hydrogenolysis.

Side-Chain Protection

- Tyrosine Hydroxyl Group : Protected with tert-butyl ethers or benzyl groups.

- Serine Hydroxyl Group : Protected as a tert-butyl ether or acetylated to prevent nucleophilic interference.

- Leucine Carboxyl Group : Activated as an ester (e.g., trichlorophenyl or succinimidyl ester) to facilitate coupling.

Coupling Methods and Reaction Optimization

Stepwise Solid-Phase Synthesis

While not explicitly detailed in the cited patents, solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is a plausible approach. However, the patents emphasize solution-phase methods for larger fragments:

- Tyr-D-Ser Dipeptide Formation :

- D-serine’s amino group is protected with Mbc, while its carboxyl group is activated as a 2,4,5-trichlorophenyl ester.

- Coupling with tyrosine’s free amino group occurs in dimethylformamide (DMF) at -20°C to 0°C, using triethylamine as a base.

- Yield: ~62% after purification via ethyl acetate/pentane crystallization.

Fragment Condensation

An alternative method involves pre-forming the D-Ser-Leu dipeptide followed by tyrosine coupling:

- D-Ser-Leu Synthesis :

- Tyrosine Attachment :

Deprotection and Final Purification

Global Deprotection

Purification Techniques

- Crystallization : Crude peptides are dissolved in ethyl acetate and precipitated with pentane, achieving >95% purity.

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves enantiomeric impurities.

Enzymatic Resolution of D-Serine

The CN102617384A patent details enzymatic methods to obtain D-amino acids, applicable for synthesizing D-serine:

- Racemization : L-serine is suspended in butyric acid with propionaldehyde at 80–100°C, yielding DL-serine.

- Enzymatic Hydrolysis : DL-serine is treated with D-specific aminohydrolase in ethamine buffer (pH 7.0–8.0) at 30°C, isolating D-serine with <0.2% L-isomer.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

L-Leucine, N-(N-L-tyrosyl-D-seryl)- can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

Reduction: The peptide can be reduced using reducing agents such as sodium borohydride.

Substitution: The hydroxyl group of the serine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or periodate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of dopaquinone from the tyrosine residue.

Reduction: Formation of reduced peptide derivatives.

Substitution: Formation of substituted serine derivatives.

Scientific Research Applications

L-Leucine, N-(N-L-tyrosyl-D-seryl)- has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular signaling and protein interactions.

Industry: Utilized in the development of peptide-based drugs and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Leucine, N-(N-L-tyrosyl-D-seryl)- involves its interaction with specific molecular targets and pathways. The compound can modulate cellular signaling pathways by binding to receptors or enzymes, leading to changes in cellular functions. For example, it has been shown to enhance neuronal proliferation and modulate stress responses through pathways independent of brain-derived neurotrophic factor (BDNF) .

Comparison with Similar Compounds

Dipeptide Derivatives with Protective Groups

Example Compound : N-(9-Fluorenylmethoxycarbonyl)-L-leucine-glycine nitrile (FMOC-Leu-Gly-CN)

- Structural Differences : FMOC-Leu-Gly-CN includes a protective FMOC group and a nitrile-functionalized glycine, unlike the unprotected tyrosine-seryl-leucine structure of the target compound.

- Physicochemical Impact : The FMOC group increases hydrophobicity (log P ≈ 3.5), whereas the target compound’s tyrosine and serine residues may enhance aqueous solubility due to polar hydroxyl groups.

- Functional Relevance : Protective groups like FMOC are critical in solid-phase peptide synthesis but require removal post-synthesis, complicating production compared to unprotected derivatives .

Data Table :

| Property | L-Leucine, N-(N-L-tyrosyl-D-seryl)- | FMOC-Leu-Gly-CN |

|---|---|---|

| Molecular Weight | ~450–500 g/mol (estimated) | 443.5 g/mol |

| log P | ~1.5–2.0 (predicted) | 3.5 |

| Key Functional Groups | Tyrosine, D-serine, leucine | FMOC, nitrile |

D-Amino Acid-Containing Peptides

Example Compound : L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl-L-serine (CAS 132930-82-6)

- Structural Differences : Contains D-alanine instead of D-serine and additional phenylalanine and glycine residues.

- Biological Impact : D-alanine enhances resistance to proteolytic degradation, while D-serine’s hydroxyl group may participate in hydrogen bonding, affecting receptor binding or enzyme inhibition .

- Metabolic Stability: D-amino acids generally reduce enzymatic cleavage rates, extending half-life in biological systems .

Example Compound : N-Chloro-D-leucine

- Functional Impact: Chlorination of tyrosine residues in enzymes (e.g., D-amino acid oxidase) highlights the role of D-configuration in targeted covalent modifications. The target compound’s D-serine may similarly enable selective interactions .

Acetylated and Modified Leucine Derivatives

Example Compound : N-Acetyl-L-leucine

- Physicochemical Differences : Acetylation increases log P (2.46 vs. 1.5 for L-leucine) and reduces solubility, whereas the target compound’s tyrosine-seryl moiety may balance hydrophobicity and polarity .

- Metabolic Relevance : N-Acetyl-D,L-leucine shows altered D/L ratios in diabetic patients (1.54× lower in saliva), suggesting stereochemistry and modifications influence metabolic pathways. The target compound’s D-serine could similarly affect bioavailability .

Data Table :

| Property | L-Leucine, N-(N-L-tyrosyl-D-seryl)- | N-Acetyl-L-leucine |

|---|---|---|

| log P | ~1.5–2.0 (predicted) | 2.46 |

| Solubility (Water) | Moderate (hydroxyl groups) | Low |

| Metabolic Stability | High (D-serine) | Moderate |

Regulatory and Inhibitory Peptides

Example Compound : L-Leucine-regulated IPMS (Isopropylmalate Synthase)

- Functional Comparison : L-Leucine acts as a feedback inhibitor of IPMS in Mycobacterium tuberculosis, binding 50 Å from the active site. The target compound’s tyrosine-seryl group may enable allosteric regulation or competitive inhibition in analogous systems .

Key Research Findings

Stereochemical Impact : D-serine in the target compound enhances metabolic stability compared to L-configured peptides, as seen in N-acetyl-D-leucine’s resistance to enzymatic degradation .

Physicochemical Properties : Tyrosine’s aromatic ring and serine’s hydroxyl group likely confer moderate hydrophilicity (log P ~1.5–2.0), balancing solubility and membrane permeability .

Synthetic Challenges : Unlike FMOC-protected derivatives, the lack of protective groups in the target compound simplifies synthesis but may require precise stereochemical control to avoid racemization .

Q & A

Q. How can researchers design activity-based assays for L-Leucine derivatives targeting aminopeptidases?

- Assay Development :

- Use fluorogenic substrates (e.g., L-Leucine 7-amido-4-methylcoumarin, λex/em = 370/440 nm) to measure enzymatic cleavage kinetics.

- Inhibitor screening: Pre-incubate enzymes with derivatives and quantify residual activity via fluorescence plate readers .

Data Contradictions and Validation

- Melting Point Variability : reports 212–213°C, while similar derivatives in show lower values (e.g., 185°C). This discrepancy may arise from polymorphic forms—validate via DSC and PXRD.

- Enzyme Specificity : MtIPMS in is highly specific for acetyl-CoA, but describes reactions with alternative acyl donors. Test acyl-CoA analogs under standardized conditions to reconcile results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.